Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate
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Overview
Description
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, connected to a benzoate ester through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring with the desired substituents, followed by the introduction of the sulfanyl group and subsequent esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control. Safety measures and environmental considerations are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group results in amines.
Scientific Research Applications
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups may play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. Detailed studies on its molecular interactions and pathways are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
- (3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thioacetic acid
- Methyl 2-({3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl}sulfanyl)benzoate
Uniqueness
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the cyano group provides a site for further chemical modifications. This combination of properties makes it a valuable compound for various research applications.
Biological Activity
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a benzoate moiety linked to a pyridine derivative containing a trifluoromethyl group and a cyano group.
- Molecular Formula : C₁₃H₉F₃N₂O₂S
- Molecular Weight : 303.28 g/mol
- CAS Number : Not specifically listed but closely related compounds have been documented.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The trifluoromethyl group can increase lipophilicity, facilitating membrane penetration of the compound. In one study, derivatives similar to this compound showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The presence of the pyridine ring is known to interact with various biological receptors, potentially modulating inflammatory pathways. For instance, compounds with similar structures have been identified as antagonists of the P2Y14 receptor, which plays a role in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer activity. The trifluoromethyl group is known to enhance the potency of certain anticancer agents by improving their ability to inhibit key enzymes involved in tumor growth. For example, SAR studies have shown that modifications in the chemical structure can lead to significantly increased cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine Ring Modifications : Altering substituents on the pyridine ring can significantly impact receptor binding affinity and selectivity.
- Benzoate Moiety : Plays a crucial role in determining the overall pharmacokinetic properties of the compound.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated several derivatives of pyridine-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, suggesting strong antimicrobial potential . -
Anti-inflammatory Mechanism Investigation :
Research focused on the interaction of pyridine derivatives with P2Y14 receptors demonstrated that specific analogs could inhibit neutrophil activation, showcasing their potential as anti-inflammatory agents . -
Cytotoxicity Testing :
A recent investigation into the cytotoxic effects of trifluoromethyl-containing compounds on cancer cell lines revealed IC50 values as low as 10 µM for certain analogs, indicating promising anticancer activity .
Properties
Molecular Formula |
C17H13F3N2O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-7-14(17(18,19)20)13(8-21)15(22-10)25-9-11-3-5-12(6-4-11)16(23)24-2/h3-7H,9H2,1-2H3 |
InChI Key |
JWYLQUIVSFJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C(=O)OC)C#N)C(F)(F)F |
Origin of Product |
United States |
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